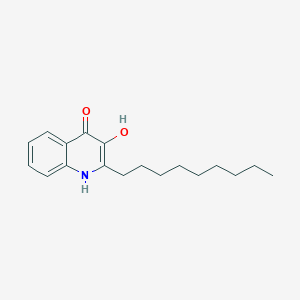

2-nonyl-3-hydroxy-4-quinolone

Beschreibung

Overview of Quorum Sensing as a Microbial Communication Mechanism

Bacteria, long perceived as solitary organisms, engage in sophisticated intercellular communication to coordinate collective behaviors. This process, known as quorum sensing (QS), relies on the production, release, and population-wide detection of small, diffusible signal molecules called autoinducers. mdpi.com As a bacterial population grows, the concentration of these autoinducers increases in the surrounding environment. Once a critical threshold concentration is reached, which corresponds to a sufficient cell density or "quorum," the signal molecules bind to specific receptors, triggering coordinated changes in gene expression across the community. mdpi.commedchemexpress.com This collective action allows bacteria to synchronize activities such as biofilm formation, virulence factor production, and antibiotic resistance, effectively functioning as a multicellular entity. nih.govacs.orgscilit.comrsc.org Quorum sensing is a key mechanism for pathogens like Pseudomonas aeruginosa to regulate pathogenicity and adapt to host environments. nih.govresearchgate.net

Classification and Biological Relevance of 2-Alkyl-4-quinolones as Diffusible Signal Molecules

Among the diverse classes of autoinducers, 2-alkyl-4-quinolones (AQs) represent a unique group of secondary metabolites crucial for signaling in several bacterial species, including Pseudomonas, Burkholderia, Pseudoalteromonas, and Chitinivorax. nih.govacs.orgarkat-usa.org These compounds, which feature a quinolone core structure with a variable alkyl side chain at the C-2 position, have been the subject of extensive research for over seven decades. arkat-usa.org

AQs are broadly classified based on the substitution at the C-3 position of the quinolone ring. Key classes include 2-alkyl-4(1H)-quinolones (AQs) and their 3-hydroxy derivatives, the 2-alkyl-3-hydroxy-4(1H)-quinolones (AHQs). mdpi.com The length and saturation of the alkyl chain also contribute to their diversity, with P. aeruginosa alone known to produce more than 50 different AQ derivatives. arkat-usa.orgoup.com

The biological relevance of AQs is vast. They are integral components of the QS network, particularly in the opportunistic pathogen Pseudomonas aeruginosa, where they regulate the expression of numerous virulence genes, control biofilm maturation, and mediate iron acquisition. nih.govrsc.orgnih.govasm.org Their antimicrobial properties also play a role in interspecies competition within microbial communities. nih.govacs.org

Contextualization of 2-Nonyl-3-hydroxy-4-quinolone within Bacterial Quorum Sensing Networks

This compound is a specific alkyl-quinolone signal molecule produced by bacteria such as Pseudomonas aeruginosa. medchemexpress.comglpbio.cn It is a key player in the complex web of cell-to-cell communication, acting as an autoinducer to control the expression of virulence genes in a manner dependent on cell population density. medchemexpress.comhoelzel-biotech.comthomassci.com

While the most studied AQ signal in P. aeruginosa is 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), which has a seven-carbon alkyl chain (C7), this compound is its nine-carbon (C9) congener, commonly abbreviated as C9-PQS. oup.complos.orgresearchgate.net Research has revealed that C9-PQS is not a minor variant but a major AQ produced by P. aeruginosa, often in concentrations similar to PQS itself. plos.org Both PQS and C9-PQS, along with their respective biosynthetic precursors 2-heptyl-4-hydroxyquinoline (HHQ) and 2-nonyl-4-hydroxyquinoline (NHQ), are key signaling molecules that activate the transcriptional regulator PqsR (also known as MvfR). plos.orgresearchgate.net This activation drives a positive feedback loop, autoinducing the pqsABCDE operon responsible for AQ biosynthesis and upregulating a suite of virulence factors. nih.govplos.org The presence of C9-PQS has been detected in the sputum of cystic fibrosis patients with chronic P. aeruginosa infections, where it was associated with an increased need for intravenous antibiotics, highlighting its clinical significance. researchgate.netnih.gov

The length of the alkyl side chain on the quinolone core is a critical determinant of biological activity. While congeners with shorter (C1, C3, C5) or longer (C11) alkyl chains exhibit weaker activity, the C9 congeners, C9-PQS and NHQ, are highly active signal molecules. plos.org Studies comparing the effects of various congeners have shown that C9-PQS can be as potent as PQS in certain biological functions. For instance, in studies on the fungus Aspergillus, C9-PQS and PQS were equally effective at inhibiting fungal growth, while other congeners were significantly less effective or inactive. nih.gov The high activity of C9 congeners is linked to their ability to effectively bind and activate the PqsR receptor, which recognizes the signal and initiates the downstream genetic cascade. mdpi.complos.org The production of multiple, highly active signal molecules like PQS and C9-PQS provides the bacterium with a robust and versatile communication system to control pathogenesis. researchgate.net

Data Tables

Table 1: Key 2-Alkyl-4-Quinolone (AQ) Signal Molecules in Pseudomonas aeruginosa

| Abbreviation | Full Compound Name | Alkyl Chain Length | Key Role | Citations |

|---|---|---|---|---|

| PQS | 2-Heptyl-3-hydroxy-4(1H)-quinolone | C7 | Primary QS signal, virulence regulation | rsc.orgnih.govplos.org |

| HHQ | 2-Heptyl-4-hydroxyquinoline | C7 | Biosynthetic precursor to PQS, QS signal | nih.govoup.complos.org |

| C9-PQS | This compound | C9 | Major QS signal, highly active congener | plos.orgresearchgate.net |

| NHQ | 2-Nonyl-4-hydroxyquinoline | C9 | Biosynthetic precursor to C9-PQS, QS signal | oup.complos.orgresearchgate.net |

Table 2: Comparative Activity of PQS Congeners

| Congener | Alkyl Chain | Relative Activity in PqsR Activation | Antifungal Activity (vs. Aspergillus) | Citations |

|---|---|---|---|---|

| C1-PQS | C1 | Weak | Low / Insignificant | plos.orgnih.gov |

| C3-PQS | C3 | Weak | Low | plos.orgnih.gov |

| C5-PQS | C5 | Weak | Low | plos.orgnih.gov |

| PQS | C7 | High | High | plos.orgnih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-2-nonyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZSNBAQPVKMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433174 | |

| Record name | 3,4-Quinolinediol, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521313-36-0 | |

| Record name | 3,4-Quinolinediol, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Occurrence and Microbial Production

Primary Identification and Isolation from Pseudomonas aeruginosa

The compound 2-nonyl-3-hydroxy-4-quinolone, also known as C9-PQS, is a significant quorum-sensing (QS) signal molecule produced by the bacterium Pseudomonas aeruginosa. caymanchem.com It is a C9-congener of the more extensively studied 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), a key signal molecule in the complex cell-to-cell communication system of this opportunistic human pathogen. nih.gov The production of these molecules allows the bacterial population to coordinate gene expression with cell density, regulating the production of numerous virulence factors and influencing biofilm formation. nih.govcaymanchem.com The biosynthesis of C9-PQS is part of a larger family of over 50 related 2-alkyl-4(1H)-quinolone (AQ) derivatives produced by P. aeruginosa.

Table 1: Production of this compound by *Pseudomonas aeruginosa***

| Producer Organism | Compound Name | Abbreviation | Key Function |

| Pseudomonas aeruginosa | This compound | C9-PQS | Quorum Sensing |

Occurrence in Other Relevant Bacterial Species

While P. aeruginosa is a primary source of C9-PQS, the broader family of 2-alkyl-4-quinolones is not exclusive to this species. Various related and unrelated bacteria have been found to produce these compounds.

Members of the Pseudomonas genus are known producers of a wide array of alkyl-4-quinolones (AQs). nih.gov For instance, siderophores like quinolobactin have been identified in Pseudomonas fluorescens strains, particularly under iron-limiting conditions. nih.gov The structural diversity of AQs within this genus highlights a common biochemical pathway that has been adapted for various ecological functions.

Species within the Burkholderia genus, including environmental and pathogenic strains, are also significant producers of 2-alkyl-4-quinolones. nih.gov However, their AQ profile is distinct from that of P. aeruginosa. Burkholderia species often synthesize 3-methylated quinolones, a structural variation not typically seen in Pseudomonas AQs. This demonstrates a divergence in the biosynthetic pathways and potentially the biological roles of these compounds in Burkholderia.

The production of AQs extends beyond the Pseudomonas and Burkholderia genera. Notably, 2-nonyl-3-hydroxy-4(1H)quinolone has been isolated from Streptomyces sindenensis. nih.gov In a study, this compound, along with other known quinolones such as 2-heptyl-3-hydroxy-4-quinolone (PQS), was identified from this species and showed activity against Staphylococcus aureus and Bacillus subtilis. nih.gov The metabolite 2,4-dihydroxyquinoline (DHQ) has also been reported from both Pseudomonas aeruginosa and Streptomyces sindenensis. nih.gov

Table 2: Documented Production of 2-Alkyl-4-Quinolones in Various Bacteria**

| Bacterial Species | Notable Quinolone Compounds Produced |

| Pseudomonas species | Diverse 2-alkyl-4-quinolones, Quinolobactin |

| Burkholderia species | 3-methylated 2-alkyl-4-quinolones |

| Streptomyces sindenensis | 2-nonyl-3-hydroxy-4(1H)quinolone, PQS, DHQ |

Ecological Context of Natural Product Isolation

The production of this compound and related AQs is deeply tied to the ecological strategy of the producing microorganisms. As quorum-sensing molecules, they are central to coordinating social behaviors. In P. aeruginosa, the PQS signaling system, which includes C9-PQS, regulates the expression of virulence factors essential for pathogenesis, such as elastase and pyocyanin (B1662382), and is also involved in biofilm development. nih.govcaymanchem.com

Furthermore, these compounds play a critical role in interspecies competition. Many AQs exhibit antimicrobial properties, helping the producing bacterium to outcompete other microorganisms in its environment. nih.gov For example, AQs isolated from S. sindenensis, including 2-nonyl-3-hydroxy-4(1H)quinolone, have demonstrated activity against other Gram-positive bacteria. nih.gov Some AQs also function as iron chelators, sequestering this essential nutrient from the environment and limiting the growth of competitors. caymanchem.com

Biosynthesis and Metabolic Pathways of 2 Nonyl 3 Hydroxy 4 Quinolone

Genetic Basis of 2-Alkyl-4-quinolone Biosynthesis: The pqsABCDE Operon

The genetic foundation for the synthesis of 2-alkyl-4-quinolones (AQs), including C9-PQS, is primarily located in the pqsABCDE operon. frontiersin.orgnih.gov This polycistronic unit contains the genes encoding the core enzymatic machinery required for the assembly of the quinolone scaffold. frontiersin.orgplos.org The expression of the pqsABCDE operon is itself subject to complex regulation, being positively influenced by the transcriptional regulator PqsR (also known as MvfR) and the LasR protein of the las quorum-sensing system, and negatively regulated by the RhlR protein of the rhl system. nih.govnih.govnih.gov

The pqsABCDE operon, along with the adjacent phnAB genes encoding an anthranilate synthase, and the distally located pqsH and pqsL genes, constitute the primary genetic determinants for AQ biosynthesis. frontiersin.orgnih.gov While the first four genes of the pqsABCDE operon (pqsA, pqsB, pqsC, and pqsD) are essential for the synthesis of the precursor molecule 2-heptyl-4-quinolone (HHQ), the pqsE gene product is not directly involved in the biosynthesis but plays a regulatory role in virulence factor production. plos.orgasm.org

The transcriptional regulator PqsR, when activated by AQs like HHQ or PQS, binds to the promoter region of the pqsABCDE operon, initiating a positive feedback loop that enhances the production of these signaling molecules. plos.orgfrontiersin.org This intricate regulatory network ensures that the production of 2-alkyl-4-quinolones is tightly controlled and integrated with other cellular processes.

Precursor Incorporation and Metabolic Flux in 2-Nonyl-3-hydroxy-4-quinolone Synthesis

The synthesis of the this compound molecule relies on the convergence of two key metabolic pathways, providing the necessary building blocks for its assembly.

Derivation from Anthranilic Acid

A fundamental precursor for the quinolone ring structure is anthranilic acid. nih.govnih.gov This aromatic amino acid can be supplied through two distinct routes in P. aeruginosa. One pathway involves the degradation of tryptophan via the kynurenine (B1673888) pathway. nih.govresearchgate.net Alternatively, anthranilic acid can be synthesized from chorismate by the action of anthranilate synthases. nih.govresearchgate.net P. aeruginosa possesses two such enzymes, TrpEG and PhnAB, which are not functionally redundant. nih.gov While TrpEG is primarily responsible for producing anthranilate for tryptophan biosynthesis, PhnAB provides the anthranilate pool specifically channeled into quinolone synthesis. researchgate.netnih.gov

Integration of β-Keto Fatty Acids (specifically 9-carbon chain length)

The alkyl side chain of this compound is derived from a β-keto fatty acid, specifically a 9-carbon chain in this case. nih.gov The biosynthesis of AQs involves the condensation of anthranilic acid with a β-keto fatty acid, a process that results in the release of carbon dioxide and water. nih.govasm.org The diversity of alkyl chain lengths observed in naturally produced AQs, including the C9 variant, is attributed to the relative lack of specificity of the biosynthetic enzymes for β-keto fatty acids of different lengths. nih.gov Evidence suggests that the β-keto-(do)decanoic acids required for the synthesis of the more common heptyl and nonyl quinolone derivatives may be sourced from a common pool of β-hydroxy(do)decanoic acids that are also involved in rhamnolipid biosynthesis. asm.org

Enzymatic Regulation of Quinolone Assembly

The assembly of the this compound molecule is a stepwise process catalyzed by a series of enzymes encoded by the pqs operon. Each enzyme plays a distinct role in the activation and condensation of the precursor molecules.

Role of PqsA in Anthranilate Activation

The initial and committing step in AQ biosynthesis is catalyzed by PqsA, an anthranilate-CoA ligase. nih.govacs.org This enzyme activates anthranilic acid by converting it to anthraniloyl-CoA, a thioester intermediate. nih.govresearchgate.net This activation requires ATP and coenzyme A (CoA). nih.gov The PqsA protein is homologous to other acyl-CoA ligases and is crucial for priming anthranilate for its entry into the quinolone biosynthetic pathway. nih.govresearchgate.net The formation of anthraniloyl-CoA is a prerequisite for the subsequent condensation reactions that form the quinolone core. beilstein-journals.org

Proposed Function of PqsBCD Enzymes in Core Structure Formation

Following the activation of anthranilate by PqsA, the PqsBCD enzyme complex is proposed to catalyze the condensation of anthraniloyl-CoA with a β-keto fatty acid to form the core quinolone structure. frontiersin.orgnih.gov PqsD, which is structurally similar to FabH and chalcone (B49325) synthases, is believed to receive the anthraniloyl moiety from PqsA onto a cysteine residue in its active site. researchgate.net PqsD then catalyzes the condensation of this enzyme-bound anthranilate with malonyl-CoA to form an intermediate. frontiersin.orgresearchgate.net

The PqsBC proteins, which form a stable heterodimer, are thought to facilitate the subsequent condensation with the appropriate β-ketoacyl-ACP (acyl carrier protein), in this case, one with a 9-carbon chain, to yield 2-nonyl-4-quinolone. frontiersin.orgbeilstein-journals.orgacs.org This final condensation step, catalyzed by the PqsBC complex, results in the formation of the quinolone ring structure with the attached alkyl chain. beilstein-journals.org

PqsH-Mediated Hydroxylation: Conversion of 2-Nonyl-4-hydroxyquinoline (NHQ) to this compound

The terminal step in the biosynthesis of this compound, a C9 congener of the Pseudomonas aeruginosa quinolone signal (PQS), is a critical hydroxylation reaction. This conversion is catalyzed by the enzyme PqsH, a flavin-dependent monooxygenase. frontiersin.orgnih.gov The pqsH gene encodes this enzyme, which facilitates the transformation of 2-nonyl-4-hydroxyquinoline (NHQ) into its more bioactive 3-hydroxy derivative. plos.orgresearchgate.net

The reaction requires molecular oxygen and a reducing equivalent, typically NADH, to hydroxylate the C3 position of the quinolone ring of the precursor molecule. wiley.comwiley.com While much of the research has focused on the conversion of the 7-carbon chain precursor, 2-heptyl-4-quinolone (HHQ), to PQS, structure-function studies have revealed that the PqsH enzyme exhibits its highest activity with substrates possessing alkyl chains of 7 and 9 carbons. wiley.comwiley.com This indicates that NHQ is a preferred substrate for PqsH, leading to the efficient synthesis of this compound. plos.org The introduction of this 3-hydroxy group is significant, as it confers additional functionalities to the molecule, including enhanced signaling potency and iron-chelating capabilities. plos.orgplos.org

The PqsH enzyme is predicted to be a soluble cytoplasmic protein, although initial purification attempts showed it associated with membrane fractions. wiley.comnih.gov The conversion of NHQ to its hydroxylated form is a crucial step that amplifies the signaling capacity within the alkyl quinolone (AQ) quorum-sensing network.

| Component | Description | Reference |

|---|---|---|

| Enzyme | PqsH (2-heptyl-3-hydroxy-4(1H)-quinolone synthase) | uniprot.org |

| Enzyme Type | FAD-dependent Monooxygenase | frontiersin.orgwiley.com |

| Substrate | 2-Nonyl-4-hydroxyquinoline (NHQ) | plos.orgresearchgate.net |

| Co-substrates | Molecular Oxygen (O₂), NADH | wiley.comwiley.com |

| Product | This compound | plos.orgresearchgate.net |

| Reaction | Hydroxylation at the C3 position of the quinolone ring | frontiersin.orgplos.org |

Interplay with Other Microbial Biosynthetic Pathways (e.g., Rhamnolipid Biosynthesis)

The biosynthetic pathway of alkyl quinolones, including this compound, is intricately linked with other key metabolic pathways in P. aeruginosa, most notably the production of rhamnolipids. researchgate.net Rhamnolipids are biosurfactants that play a significant role in motility and biofilm formation. researchgate.net The connection between the PQS and rhamnolipid (Rhl) quorum-sensing systems establishes a hierarchical regulatory network.

Research indicates that PQS and its congeners positively regulate rhamnolipid production. core.ac.uknih.gov This is achieved primarily through the induction of the rhlI gene, which encodes the synthase for the N-butyryl-L-homoserine lactone (C4-HSL) signal molecule. nih.gov The resulting C4-HSL binds to and activates the transcriptional regulator RhlR, which in turn promotes the transcription of the rhlAB operon, responsible for rhamnolipid synthesis. nih.gov

Furthermore, the PqsE protein, encoded within the pqs operon, acts as a crucial link. asm.org PqsE enhances the production of rhamnolipids, a function that is independent of its role in AQ biosynthesis. asm.orgnih.gov It is thought that PqsE modulates the activity of the RhlR regulator, possibly by forming a complex with it, thereby enhancing the expression of RhlR-controlled genes. cam.ac.ukwiley.com Studies have shown that adding exogenous PQS to cultures enhances total rhamnolipid content and specifically increases the proportion of dirhamnolipids. core.ac.uk For instance, in the presence of 80 µM PQS, the total rhamnolipid level was 3.7 times higher than in control cultures after 24 hours. core.ac.uk

Interestingly, this interplay may form a feedback system, as rhamnolipids have been shown to increase the solubility of the highly hydrophobic PQS molecule in aqueous environments, which consequently enhances its bioactivity. nih.gov

| Regulator | Mechanism of Action | Effect on Rhamnolipid Production | Reference |

|---|---|---|---|

| PQS | Induces transcription of the rhlI gene, increasing C4-HSL synthesis. | Positive | core.ac.uknih.gov |

| PqsE | Enhances the activity of the RhlR transcriptional regulator, promoting rhlAB expression. | Positive | asm.orgnih.govwiley.com |

| Rhamnolipids | Increase the solubility and bioactivity of PQS. | Indirect Positive Feedback | nih.gov |

Autoregulation and Positive Feedback Loops in Alkyl Quinolone Production

The biosynthesis of alkyl quinolones is tightly controlled by a sophisticated autoregulatory circuit that features a prominent positive feedback loop. beilstein-journals.org This mechanism allows P. aeruginosa to rapidly amplify AQ production once a population threshold is reached. The central components of this loop are the transcriptional regulator PqsR (also known as MvfR) and the pqsABCDE biosynthetic operon. cam.ac.ukplos.org

The process is initiated when low basal levels of alkyl quinolones, such as HHQ and its congener NHQ, are synthesized. plos.org These molecules function as autoinducers, binding directly to the PqsR protein. plos.orgresearchgate.net The binding of an AQ molecule, like NHQ or its hydroxylated form, activates PqsR. plos.orgacs.org The activated PqsR-AQ complex then binds to the promoter region of the pqsABCDE operon (PpqsA), significantly upregulating its transcription. researchgate.netplos.org

This upregulation leads to the increased production of the PqsA, PqsB, PqsC, PqsD, and PqsE proteins. plos.org Since the PqsA-D enzymes are directly responsible for synthesizing the AQ precursors, their increased abundance results in a rapid acceleration of HHQ and NHQ synthesis. nih.gov This surge in precursor production feeds back into the loop, leading to further activation of PqsR and creating a powerful positive feedback amplification of the signal. beilstein-journals.orgplos.org This ensures a robust and synchronized quorum-sensing response across the bacterial population. It is noteworthy that this autoregulatory loop is specific to the pqsABCDE-phnAB transcriptional unit, as PQS does not appear to directly regulate the transcription of pqsH. plos.org

| Component | Role in the Feedback Loop | Reference |

|---|---|---|

| PqsR (MvfR) | LysR-type transcriptional regulator; the receptor for AQ signals. | beilstein-journals.orgplos.org |

| NHQ / HHQ | Autoinducers; bind to and activate PqsR. | plos.orgplos.org |

| pqsABCDE operon | Encodes the enzymes for AQ biosynthesis (PqsA-D) and the effector PqsE. | researchgate.netplos.org |

| PpqsA | The promoter of the pqsABCDE operon; binding site for the activated PqsR-AQ complex. | plos.org |

Molecular Mechanisms of Action and Biological Regulation

Activation of LysR-type Transcriptional Regulator PqsR (MvfR)

The activation of PqsR by 2-nonyl-3-hydroxy-4-quinolone is a key event in the alkyl-quinolone (AQ) dependent QS cascade. nih.govnih.gov This interaction triggers a conformational change in the PqsR protein, enabling it to bind to the promoter region of the pqsABCDE operon and subsequently amplify the expression of genes involved in AQ biosynthesis. nih.govresearchgate.net This autoinduction loop is a hallmark of quorum sensing, allowing the bacterial population to respond collectively to changes in cell density. nih.govnih.gov

Ligand-Binding Specificity and Affinity within the PqsR Co-inducer Binding Domain

The PqsR protein possesses a co-inducer binding domain (CBD) that exhibits specificity for various 2-alkyl-4-quinolones. nih.govasm.org While 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor 2-heptyl-4-hydroxyquinoline (HHQ) are well-studied activators, their C9 congeners, including this compound, are also highly active. nih.gov The length of the alkyl chain is a critical determinant of the molecule's ability to activate PqsR. nih.gov Research has shown that C9 congeners like this compound are potent activators of PqsR. nih.govresearchgate.net The binding of these ligands to the PqsR CBD is a crucial step in initiating the downstream signaling cascade. asm.org

Table 1: Activity of PQS Congeners on PqsR Activation

| Compound | Alkyl Chain Length | Relative Activity |

|---|---|---|

| C1-PQS | C1 | Weak |

| C3-PQS | C3 | Weak |

| C5-PQS | C5 | Weak |

| PQS | C7 | High |

| This compound (C9-PQS) | C9 | High |

| C11-PQS | C11 | Weak |

This table is based on findings that show PQS congeners with C1, C3, C5, or C11 alkyl chains have weak activity compared to the C7 and C9 compounds. nih.gov

Structural Analysis of PqsR-Ligand Complexes and Hydrophobic Interactions

Structural studies of the PqsR CBD have revealed a large, hydrophobic ligand-binding pocket. nih.govnih.gov This pocket is divided into two sub-pockets, designated as pocket A and pocket B. semanticscholar.orgdiva-portal.org When a ligand such as 2-nonyl-4-hydroxyquinoline (NHQ), a close analog of this compound, binds to PqsR, its quinolone ring is buried within the deeper B pocket, while the alkyl chain occupies the more surface-accessible A pocket. nih.govplos.org The stability of the PqsR-ligand complex is maintained almost entirely by hydrophobic interactions. nih.govnih.gov These interactions are critical for the proper positioning of the ligand within the binding pocket, leading to the activation of the PqsR regulator. asm.org

Regulation of Bacterial Gene Expression and Virulence Factor Production

The activation of PqsR by signaling molecules like this compound leads to the coordinated expression of a wide array of genes, many of which are directly involved in the virulence of P. aeruginosa. researchgate.netnih.govmedchemexpress.com This regulation allows the bacteria to mount a collective and effective pathogenic attack.

Up-regulation of Key Virulence Determinants

The PqsR-mediated signaling pathway up-regulates the production of several key virulence factors. researchgate.netnih.gov These include elastase, pyocyanin (B1662382), and hydrogen cyanide, which contribute to tissue damage and evasion of the host immune system. worktribe.comnih.gov The presence of this compound in clinical samples has been associated with an increased need for intravenous antibiotics, highlighting its potential role in the severity of infections. researchgate.net The PqsE protein, a downstream component of this regulatory network, is particularly important for the positive regulation of virulence genes and secondary metabolites. researchgate.netplos.org

Influence on Pyoverdine and Pyochelin High-Affinity Iron Transport Systems

Iron is an essential nutrient for bacterial growth and pathogenesis. P. aeruginosa has developed sophisticated systems for acquiring iron from its host, including the production of high-affinity siderophores like pyoverdine and pyochelin. worktribe.commdpi.com 2-heptyl-3-hydroxy-4-quinolone (PQS) has been shown to be a potent iron chelator, and its production can induce the expression of the pyoverdine and pyochelin transport systems. researchgate.netmdpi.com This suggests that alkyl-quinolones, including this compound, play a multifaceted role in iron homeostasis, not only by direct chelation but also by regulating the machinery for iron uptake. researchgate.netmdpi.com Studies have shown that the addition of PQS can lead to an iron starvation response, thereby increasing the production of pyochelin. mdpi.com

Modulation of Biofilm Development

Biofilm formation is a critical aspect of P. aeruginosa's ability to cause chronic and persistent infections. researchgate.netnih.gov These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances, which provides protection from host defenses and antimicrobial agents. nih.gov The alkyl-quinolone signaling system, including this compound, plays a significant role in regulating biofilm development. researchgate.netnih.govresearchgate.net The PqsR-dependent pathway influences the production of exopolysaccharides, such as Pel and Psl, which are key components of the biofilm matrix. nih.gov By controlling the expression of these and other biofilm-associated genes, this compound contributes to the maturation and structural integrity of P. aeruginosa biofilms. worktribe.com

Interkingdom Signaling and Host-Microbe Communication

The compound this compound, a member of the 2-alkyl-4-quinolone (AQ) family, participates in complex communication that extends beyond the bacterial population to interact directly with host organisms. This interkingdom signaling is crucial for the pathogen's ability to modulate its environment and respond to host defenses. The most extensively studied molecule in this class is the 2-heptyl-3-hydroxy-4-quinolone, known as the Pseudomonas Quinolone Signal (PQS), but its C9 congener, this compound (C9-PQS), is also produced and shares similar functional roles. researchgate.net

Interaction with Host Cellular Signal Transduction Pathways

Quinolone signal molecules can directly interfere with host cellular signal transduction pathways. core.ac.uk Research has demonstrated that both PQS and its precursor, 2-heptyl-4-quinolone (HHQ), can suppress innate immune responses by targeting key signaling cascades. nih.gov One of the primary targets is the nuclear factor-κB (NF-κB) pathway, a critical regulator of inflammatory and immune responses. nih.govfrontiersin.org By reducing NF-κB's binding to its target sites, these molecules can down-regulate the expression of NF-κB-dependent genes. nih.gov PQS has also been shown to interfere with the hypoxia-inducible factor 1 (HIF-1) signaling pathway, further contributing to the down-regulation of the host's innate immune system. beilstein-journals.org This interaction with fundamental host signaling pathways allows the bacterium to manipulate the host's cellular machinery to its advantage.

Modulation of Host Immune Responses

The interaction with host signaling pathways translates into a direct modulation of the host immune response. frontiersin.orgmedchemexpress.com PQS and related molecules exhibit complex and sometimes differential immunomodulatory activities. scispace.com For instance, in studies using human peripheral blood mononuclear cells, PQS was found to suppress T-cell proliferation. scispace.com However, its effect on cytokine release is varied; it can inhibit the release of Interleukin-2 (IL-2) under certain T-cell activation conditions while having no effect under others. scispace.com

Further studies have shown that PQS can inhibit the differentiation of specific T-cell subsets, such as CD4+IFNγ+ cells, and reduce the expression of pro-inflammatory genes like IL1B and IL6 in macrophages. nih.gov Conversely, at higher concentrations, PQS has been observed to stimulate the release of Tumor Necrosis Factor-alpha (TNF-α) from monocytes activated by lipopolysaccharide (LPS). scispace.com This dual capacity to both suppress and, in some contexts, stimulate inflammatory responses highlights the molecule's sophisticated role in manipulating host immunity. frontiersin.org Some of these immunosuppressive effects have been linked to the molecule's iron-chelating properties, which can abrogate cytokine release. nih.gov

| Cell Type | Stimulant | Effect of PQS/C9-PQS | Observed Outcome | Reference |

| Human T-cells | Anti-CD3/anti-CD28 antibodies | Inhibition | Suppressed cell proliferation without affecting IL-2 release. | scispace.com |

| Murine Macrophages | - | Inhibition | Reduced macrophage polarisation and inhibited expression of IL1B and IL6 genes. | nih.gov |

| Human THP-1 cells | - | Inhibition | Inhibited expression of IL1B and IL6 genes. | nih.gov |

| Human Monocytes (in hPBMC) | LPS | Stimulation (at >10 µM) | Induced release of TNF-α. | scispace.com |

| Murine Lymph Node Cells | Antigen | Inhibition | Inhibited differentiation of CD4+IFNγ+ cells. | nih.gov |

Specific Biological Roles of this compound

Beyond its role as a signaling molecule in quorum sensing, this compound and its analogs perform several other specific biological functions that are critical for bacterial physiology and virulence. frontiersin.orgnih.gov

Ferric Iron Chelation Capability via 3'-Hydroxy Group

A key function of this compound is its ability to chelate ferric iron (Fe³⁺). medchemexpress.comglpbio.cnthomassci.com This activity is critically dependent on the presence of the 3'-hydroxy group on the quinolone ring, a feature absent in its precursor HHQ. nih.govnih.gov By binding Fe³⁺, the molecule acts as an iron trap in the vicinity of the bacterial cells. rsc.org This sequestration of iron from the environment mimics conditions of iron starvation, which in turn triggers a specific response in Pseudomonas aeruginosa. frontiersin.orgnih.gov The bacterium responds by upregulating the expression of genes responsible for the biosynthesis of its own high-affinity siderophores, pyoverdine and pyochelin, to scavenge for iron more effectively. frontiersin.orgrsc.org Although it binds iron, PQS itself does not function as a siderophore, as it cannot directly deliver the chelated iron into the bacterial cytoplasm. nih.gov This iron-trapping mechanism is considered a competitive strategy in polymicrobial environments. nih.gov

Induction of Outer Membrane Vesicle Formation

This compound and its heptyl analog PQS are potent inducers of outer membrane vesicle (OMV) biogenesis. frontiersin.orgfrontiersin.orgmedchemexpress.comrsc.org OMVs are spherical, nano-sized structures derived from the outer membrane of Gram-negative bacteria that are involved in trafficking a wide range of molecules, including virulence factors, DNA, and signaling molecules. asm.orgutexas.edu The proposed mechanism for PQS-induced vesiculation involves the intercalation of the hydrophobic quinolone molecule into the outer leaflet of the bacterial outer membrane. asm.orgmdpi.com This insertion is thought to cause a localized expansion and outward bulging of the membrane, ultimately leading to the pinching off and release of an OMV. asm.orgmdpi.com This function is also dependent on the 3-hydroxy group. nih.gov The OMVs produced in response to PQS are notably enriched with PQS itself, creating an effective mechanism for trafficking this poorly soluble signal molecule throughout the bacterial population and to host cells. utexas.eduresearchgate.net

Interconnection with Other Quorum Sensing Systems

The PQS quorum sensing (QS) system does not operate in isolation. In P. aeruginosa, it is part of a complex, hierarchical regulatory network that includes two other well-characterized QS systems: the las and rhl systems, which use N-acyl-homoserine lactones (AHLs) as signal molecules. nih.govresearchgate.net

The synthesis and activity of PQS are intricately linked to these other systems. pnas.org The las system, controlled by the regulator LasR and its cognate signal 3-oxo-C12-HSL, sits (B43327) at the top of the hierarchy. pnas.org The LasR-signal complex positively regulates the expression of key genes in the PQS system, including pqsR (also known as mvfR), the gene encoding the receptor for PQS, and pqsH, which encodes the monooxygenase that converts HHQ to PQS. beilstein-journals.orgfrontiersin.orgresearchgate.net This places PQS production directly under the control of the las system.

The relationship with the rhl system (controlled by the RhlR regulator and C4-HSL signal) is more complex. While PQS can positively influence the rhl system, the rhl system, in turn, can exert negative feedback control on the pqs system. nih.govresearchgate.net This intricate web of positive and negative regulation allows the bacterium to fine-tune the expression of hundreds of virulence genes in response to population density and environmental cues. nih.govplos.org This interplay ensures a coordinated and robust pathogenic response. plos.org

| Regulatory System | Effect on PQS System | Target Gene/Component | Reference |

| las (LasR) | Positive | pqsR (MvfR), pqsH | beilstein-journals.orgfrontiersin.orgresearchgate.net |

| rhl (RhlR) | Negative | pqs operon | nih.govresearchgate.net |

| pqs (PqsR) | Positive (autoinduction) | pqsABCDE operon | beilstein-journals.orgfrontiersin.org |

Cross-Talk with N-Acylhomoserine Lactone (AHL) Systems (Las and Rhl)

The alkyl-quinolone signaling system does not operate in isolation but is intricately interwoven with the las and rhl AHL-dependent QS systems. researchgate.net This cross-talk ensures a coordinated and fine-tuned response to changes in bacterial population density and environmental cues. The las system, which uses N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signal, and the rhl system, which uses N-butyryl-L-homoserine lactone (C4-HSL), both influence and are influenced by the AQ system. nih.govresearchgate.net

Key research findings on the cross-regulation include:

Positive Regulation by the las System: The las system is a primary activator of AQ synthesis. The LasR protein, when bound to its cognate signal 3-oxo-C12-HSL, positively regulates the transcription of the pqsR gene (also known as mvfR) and the pqsABCDE operon. plos.orgresearchgate.netplos.orgfrontiersin.org The pqsABCDE operon is essential for the biosynthesis of various AQs, including the precursor to C9-PQS, 2-nonyl-4-quinolone (NHQ). plos.org

Modulation by the rhl System: The rhl system generally exerts a negative regulatory effect on the AQ system. plos.orgresearchgate.netplos.org This negative feedback can help to balance the expression of different sets of virulence factors over time.

Positive Regulation of the rhl System by AQs: In a crucial feedback loop, AQs act as a bridge linking the las and rhl systems. PQS has been shown to cause a major induction of the rhlI gene, which encodes the synthase for the C4-HSL signal molecule. nih.govfrontiersin.org This activation requires the RhlR transcriptional regulator, indicating that the bioactivity of AQs is dependent on a functional rhl system. nih.gov The transcription of genes like lasB (encoding elastase) and rhlI is cooperatively regulated by both PQS and C4-HSL. nih.gov

Table 1: Summary of Regulatory Interactions between AQ and AHL Systems

| Regulator | Target Gene/Operon | Effect | Reference |

|---|---|---|---|

| LasR/3-oxo-C12-HSL | pqsR | Positive (+) | plos.orgresearchgate.netplos.org |

| LasR/3-oxo-C12-HSL | pqsABCDE | Positive (+) | plos.orgresearchgate.netplos.org |

| RhlR/C4-HSL | pqsABCDE | Negative (-) | plos.orgresearchgate.netplos.org |

| PqsR/AQ Signal | rhlI | Positive (+) | nih.govfrontiersin.org |

| PqsR/AQ Signal | pqsABCDE | Positive (+) (Autoinduction) | plos.orgnih.gov |

Hierarchical Regulatory Frameworks

The QS systems in P. aeruginosa are organized into a sophisticated hierarchy that allows for sequential activation of genes as the bacterial population grows. nih.govelifesciences.org This hierarchical structure ensures that metabolically expensive virulence factors are only produced when the bacterial density is sufficient for them to be effective.

The generally accepted hierarchy places the las system at the apex. researchgate.netnih.gov Upon reaching a critical concentration of its autoinducer, the LasR regulator activates the expression of both the rhl and pqs systems. plos.orgresearchgate.netelifesciences.org The AQ system, regulated by PqsR and activated by signals like C9-PQS, functions as a key intermediate link. PqsR, once bound by an AQ agonist like C9-PQS or its precursor NHQ, initiates a positive feedback loop by strongly inducing the expression of the pqsABCDE operon, thereby amplifying AQ signal production. plos.orgnih.gov

The activity of PqsR is highly dependent on the structure of the activating quinolone molecule, particularly the length of the alkyl chain. Research has shown that congeners with C7 (heptyl) and C9 (nonyl) chains are potent activators of PqsR, whereas those with shorter (C1, C3, C5) or longer (C11) chains exhibit significantly weaker activity. plos.org Both this compound (C9-PQS) and its immediate precursor 2-nonyl-4-quinolone (NHQ) are recognized as highly active native agonists for PqsR. nih.govplos.org

The terminal output of this cascade is often mediated by PqsE, a protein encoded by the final gene in the pqs operon. researchgate.net PqsE is required for the expression of many AQ-controlled virulence factors and appears to function as a regulator that integrates signals from the PQS and Rhl systems. researchgate.netresearchgate.net

Table 2: Comparative Bioactivity of C7 and C9 Alkyl-Quinolones

| Compound | Common Name | Function | PqsR Activation (EC50 in µM)* | Reference |

|---|---|---|---|---|

| 2-heptyl-4-quinolone | HHQ | PQS Precursor & Agonist | ~1.0 - 2.5 | plos.org |

| 2-heptyl-3-hydroxy-4-quinolone | PQS / C7-PQS | Agonist | ~1.0 - 2.5 | plos.org |

| 2-nonyl-4-quinolone | NHQ | C9-PQS Precursor & Agonist | ~1.0 - 2.5 | plos.org |

| This compound | C9-PQS | Agonist | ~1.0 - 2.5 | plos.org |

EC50 (half maximal effective concentration) values are approximate ranges derived from PqsR-dependent reporter gene fusion assays in *P. aeruginosa. The four main co-inducers show similar EC50s. plos.org

Structure Activity Relationships of 2 Nonyl 3 Hydroxy 4 Quinolone Analogues

Comparative Analysis with Other Alkyl Quinolones (e.g., 2-Heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and 2-Nonyl-4-hydroxyquinoline (NHQ))

2-Nonyl-3-hydroxy-4-quinolone (C9-PQS) is a naturally occurring congener of the more extensively studied 2-heptyl-3-hydroxy-4-quinolone (PQS). plos.org Both C9-PQS and PQS, along with their respective precursors 2-nonyl-4-hydroxyquinoline (NHQ) and 2-heptyl-4-hydroxyquinoline (HHQ), act as signaling molecules in Pseudomonas aeruginosa. plos.orgmdpi.com They activate the transcriptional regulator PqsR (also known as MvfR), which controls the expression of numerous virulence factors and genes involved in biofilm formation. plos.orgx-mol.comnih.govwikipedia.org

While structurally similar, the activity of these molecules varies. PQS and its C9 counterpart, C9-PQS, are considered highly active native agonists of the PqsR receptor. plos.orgnih.gov Likewise, their precursors, HHQ and NHQ, can also activate PqsR, though PQS is generally a more potent activator than HHQ. plos.org Studies have shown that both the C7 (heptyl) and C9 (nonyl) congeners are highly active, whereas analogues with shorter or longer alkyl chains (C1, C3, C5, or C11) exhibit significantly weaker activity. plos.org This highlights that a specific range of alkyl chain lengths is optimal for potent PqsR activation.

NHQ, the direct precursor to C9-PQS, is stabilized in the large, hydrophobic ligand-binding pocket of PqsR entirely by hydrophobic interactions. plos.orgnih.gov This binding mode is considered representative for native AQ agonists. nih.gov The production of C9-PQS and NHQ by P. aeruginosa occurs in significant amounts, comparable to PQS and HHQ, underscoring their importance in the complex alkyl-quinolone signaling network. plos.orgoup.com

| Compound | Common Abbreviation | Role | Relative Activity Notes |

|---|---|---|---|

| This compound | C9-PQS | PqsR Agonist | Highly active, comparable to PQS. plos.org |

| 2-Heptyl-3-hydroxy-4-quinolone | PQS | PqsR Agonist | Potent activator of PqsR; more active than its precursor, HHQ. plos.org |

| 2-Nonyl-4-hydroxyquinoline | NHQ | PqsR Agonist | Active PqsR agonist; serves as the biosynthetic precursor to C9-PQS. plos.orgnih.gov |

| 2-Heptyl-4-hydroxyquinoline | HHQ | PqsR Agonist | Active PqsR agonist; less potent than PQS. plos.org |

Influence of Alkyl Chain Length and Saturation on Biological Activity

The length and saturation of the C-2 alkyl chain are critical determinants of the biological activity of 4-quinolone analogues. mdpi.comnih.gov Research demonstrates that the potency of PqsR activation is highly dependent on the alkyl chain length. plos.org The naturally produced C7 (heptyl) and C9 (nonyl) derivatives show the highest activity. plos.org In contrast, analogues with chains that are shorter (C1, C3, C5) or longer (C11) are significantly less effective at activating the PqsR-dependent signaling pathway. plos.org

This optimal length is not only crucial for signaling but also for other biological functions. For instance, the length of the alkyl chain affects the molecule's ability to induce the formation of outer membrane vesicles (MVs), a key mechanism for trafficking these hydrophobic signals between cells. nih.govasm.org While the C-3 hydroxyl group is essential for initiating MV formation, the alkyl chain length impacts the potency of this activity. nih.govasm.org Furthermore, the localization of the molecule is affected by its hydrophobicity, which is dictated by the alkyl chain. nih.govasm.org PQS (C7) and its C5 analogue are largely associated with cells and MVs, whereas derivatives with shorter chains (C0, C3) are found predominantly in the supernatant. nih.gov

In the context of designing biofilm inhibitors, studies on long-chain amide derivatives of 2-amino-4-quinolone revealed that compounds with a 12-carbon alkyl chain exhibited the most potent inhibition of P. aeruginosa biofilm formation. mdpi.com This suggests that an optimal chain length is a recurring theme for various biological activities related to the quinolone scaffold. mdpi.com The saturation of the alkyl chain is also a factor, as various naturally produced AQs feature monounsaturated side chains. nih.govresearchgate.net

| Alkyl Chain Length | PqsR Activation Potency | MV Induction Potency | Reference |

|---|---|---|---|

| C1, C3, C5 | Weak | Lower than PQS | plos.orgnih.gov |

| C7 (Heptyl) | High | High | plos.orgnih.gov |

| C9 (Nonyl) | High | Not specified, but expected to be high | plos.org |

| C11 | Weak | Not specified | plos.org |

| C12 | Not specified for PqsR, but optimal for biofilm inhibition in certain analogues | Not specified | mdpi.com |

Rational Design and Evaluation of Agonistic and Antagonistic Analogues

The detailed understanding of the structure-activity relationships of native PqsR ligands like C9-PQS has provided a blueprint for the rational design of synthetic molecules that can either mimic (agonists) or block (antagonists) the PqsR receptor. nih.govtandfonline.com This strategy is a promising avenue for developing anti-virulence agents that disrupt bacterial communication without exerting direct bactericidal pressure, potentially reducing the development of resistance. wiley.comunich.it

Direct modification of the native alkyl quinolone scaffold has been a key strategy in developing PqsR modulators. nih.govnih.gov Researchers have synthesized and evaluated numerous AQ analogues to probe the structural requirements for activity. nih.govnih.gov For example, introducing a strong electron-withdrawing nitro group at the 6-position of the quinolone core in an HHQ analogue created a potent inhibitor. beilstein-journals.org This demonstrates that substitutions on the aromatic ring can significantly alter the molecule's function. The development of such antagonists aims to create compounds that bind to the PqsR ligand-binding pocket but fail to induce the necessary conformational change for activation, thereby competitively inhibiting the binding of native agonists like PQS and C9-PQS. tandfonline.com

A highly successful approach in designing PqsR antagonists involves replacing the quinolone core of the native ligands with a quinazolinone (QZN) scaffold. nih.govunich.itmdpi.com This bioisosteric replacement mimics the structure of AQs, allowing the synthetic molecules to occupy the same ligand-binding domain on the PqsR receptor. x-mol.comnih.govmdpi.com Through a ligand-based design strategy, numerous QZN analogues have been synthesized and evaluated for their ability to inhibit PqsR-mediated processes. nih.govmdpi.comnih.gov These efforts have yielded potent competitive antagonists that can reduce the production of key virulence factors and inhibit biofilm formation. x-mol.comunich.itnih.gov The design process often involves modifying various positions on the QZN core, including the alkyl chain at the 2-position and substitutions on the aromatic ring, to optimize inhibitory activity. mdpi.comnih.gov

Isosteric replacements—the substitution of one atom or group of atoms for another with similar size, shape, and electronic properties—can have a profound impact on the function of a ligand. nih.govnih.gov In the context of PqsR modulators, a simple isosteric swap can be sufficient to convert a molecule from an agonist to a potent antagonist. nih.gov

A prime example is the exchange of the hydroxyl group (-OH) at the C-4 position of the quinolone ring for an amino group (-NH₂). nih.gov This seemingly minor change in a QZN analogue framework was shown to switch the molecule's function from agonistic to antagonistic. nih.gov The resulting antagonist binds to the PqsR receptor in a similar orientation as the native agonist NHQ but prevents the activation of virulence gene expression. nih.gov Similarly, replacing an amide group with a hydroxamic acid in another series of compounds was found to turn PqsR agonists into pure antagonists. acs.org These findings highlight how subtle, strategic chemical modifications, guided by an understanding of bioisosterism, are a powerful tool in medicinal chemistry for fine-tuning the biological activity of lead compounds and developing effective receptor modulators. nih.govrsc.org

Synthetic Methodologies and Chemical Derivatization

Historical Development of 2-Alkyl-4(1H)-quinolone Synthesis

The foundation for the synthesis of 2-alkyl-4(1H)-quinolones was laid over 70 years ago. arkat-usa.orguni-konstanz.de The first synthesis of compounds like 2-heptyl-4(1H)-quinolone and 2-nonyl-4(1H)-quinolone was reported in 1952 by Wells. arkat-usa.org This initial work provided definitive proof that the metabolites isolated from Pseudomonas aeruginosa were indeed congeners of 2-alkyl-4(1H)-quinolones. arkat-usa.org

One of the earliest and still most widely used methods is the Conrad-Limpach reaction , first developed in 1887. arkat-usa.orgmdpi.com This method involves the condensation of an aniline (B41778) with a β-ketoester. arkat-usa.orgresearchgate.net The reaction proceeds through an acid-catalyzed condensation to form an enamine intermediate, which then undergoes thermal cyclization to yield the 4-quinolone core. arkat-usa.org The success of this method is attributed to the ready availability of the starting materials. researchgate.net

Another classical method, the Camps cyclization , was introduced in 1899. mdpi.com This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.com Depending on the substrate and reaction conditions, this method can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com

Over the years, numerous other methods have been developed, including the Gould-Jacobs reaction, Dieckmann condensation, and various palladium-catalyzed carbonylation reactions. mdpi.com Despite the variety of approaches, adaptations of the Conrad-Limpach and Camps methods have remained central to the synthesis of microbially derived 2-alkyl-4-quinolones. nih.govbeilstein-journals.org However, these classical methods often require harsh conditions, such as high temperatures, which has prompted the development of more modern and milder synthetic routes. nih.govbeilstein-journals.org

Established Synthetic Routes for 2-Nonyl-3-hydroxy-4-quinolone and Related Scaffolds

The synthesis of the specific compound this compound, a key signaling molecule, and its related structures has been a significant area of research.

The Conrad-Limpach reaction remains a cornerstone for synthesizing the 2-alkyl-4(1H)-quinolone core. arkat-usa.org The process typically involves the acid-catalyzed condensation of a β-keto ester with aniline, followed by cyclization upon heating. arkat-usa.orgresearchgate.net For instance, the synthesis of 2-heptyl-4(1H)-quinolone (HHQ) is achieved through this method. arkat-usa.orgresearchgate.net

A more recent and versatile approach involves the use of β-keto amides as precursors. This method offers a milder and more efficient route to a variety of 4-quinolone derivatives, including those with long-chain alkyl substituents at the C-2 position. nih.govbeilstein-journals.org The synthesis begins with the condensation of a β-keto amide with an amine to form a β-enamino amide intermediate. ua.es This intermediate is then acylated with 2-nitrobenzoyl chloride. nih.govua.es Subsequent reduction of the nitro group, often with zinc in acetic acid, leads to spontaneous cyclization, yielding the desired 2-alkyl-4-quinolone-3-carboxamide. ua.es A final decarbamoylative step can then produce the 2-alkyl-4-quinolone. nih.govbeilstein-journals.org This strategy has been successfully employed to synthesize known microbial natural products like HHQ and its C5-congener. nih.govbeilstein-journals.org

| Synthetic Route | Key Precursors | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Conrad-Limpach | Aniline, β-ketoester | Acid-catalyzed condensation, high-temperature cyclization | Readily available starting materials | Harsh conditions, often low yields |

| Camps Cyclization | N-(2-acylaryl)amide | Base-catalyzed intramolecular cyclization | Good for certain substitutions | Can produce isomeric mixtures, harsh conditions |

| β-Keto Amide Method | β-keto amide, 2-nitrobenzoyl chloride | Mild, multi-step process | Milder conditions, good yields, versatile | Multi-step synthesis |

Introducing the 3-hydroxy group onto the 4(1H)-quinolone scaffold is a critical step in the synthesis of compounds like this compound. One common strategy involves the formylation of the 3-position of a 2-alkyl-4(1H)-quinolone via a Duff reaction, followed by a Dakin oxidation using hydrogen peroxide to introduce the hydroxyl group. researchgate.netuni-konstanz.de

Another direct approach is the Elbs peroxodisulfate oxidation, which can convert 4(1H)-quinolones to 3-hydroxy-4(1H)-quinolones, although its application to natural 2-alkyl-3-hydroxy-4(1H)-quinolones has been limited. researchgate.netuni-konstanz.de A more facile and direct synthesis of 3-hydroxylated quinolones was described by Hradil et al. researchgate.netuni-konstanz.de This method involves the esterification of anthranilic acid with an α-haloketone, followed by cyclization using polyphosphoric acid or by heating in N-methylpyrrolidone (NMP). uni-konstanz.de This strategy has been widely adopted for the synthesis of PQS (2-heptyl-3-hydroxy-4-quinolone) and its analogs. uni-konstanz.de

In biological systems, the hydroxylation of the quinolone ring at the C-3 position is catalyzed by monooxygenase enzymes. nih.gov For instance, the enzyme PqsH in P. aeruginosa hydroxylates 2-heptyl-4(1H)-quinolone (HHQ) to produce PQS. nih.gov

Strategies for Generating Structural Analogues and Derivatives

The synthesis of structural analogues of this compound is essential for understanding their structure-activity relationships (SAR).

SAR studies involve systematically modifying the structure of a lead compound to determine which parts of the molecule are crucial for its biological activity. For 2-alkyl-4-quinolones, modifications have been explored at several positions on the quinolone scaffold, including the N-1, C-2, C-3, and the carbocyclic ring. rsc.orgnottingham.ac.uk

The length and saturation of the alkyl chain at the C-2 position have been shown to be important for activity. nottingham.ac.uknih.gov For example, studies on PQS analogues have revealed that extending the alkyl chain is more tolerated than shortening it for certain biological activities. nottingham.ac.uk The nature of the substituent at the C-3 position also significantly influences activity. nottingham.ac.ukacs.org Furthermore, the presence of a proton on the nitrogen atom is not always essential for bioactivity. nottingham.ac.uk

Synthesis of N-Oxide Derivatives (e.g., this compound N-oxide)

The synthesis of N-oxide derivatives of 2-alkyl-4-quinolones, such as 2-nonyl-4-hydroxyquinoline N-oxide (NQNO), is a significant area of research due to the distinct biological activities of these compounds compared to their non-oxidized precursors. beilstein-journals.org The N-oxide of this compound is a known metabolite produced by organisms like Pseudomonas aeruginosa. mdpi.com Synthetic routes to access these molecules are crucial for further biological and medicinal investigation.

A common strategy for preparing 2-alkyl-4(1H)-quinolone N-oxides involves the reductive cyclization of nitro-intermediates. One established method involves the condensation of β-ketoesters with o-nitrobenzoyl chloride. This is followed by hydrolytic decarboxylation and subsequent reduction of the nitro group, which leads to a direct cyclization to form the corresponding N-oxide. arkat-usa.orgresearchgate.net This approach has been successfully applied to synthesize a range of 2-alkyl-4(1H)-quinolone N-oxides, including the nonyl-chained derivative. arkat-usa.orgresearchgate.net

Another approach involves the direct oxidation of the quinolone nitrogen. For instance, N-oxidation of O-protected 2-alkyl-4(1H)-quinolones can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). beilstein-journals.org This method was successfully used for the synthesis of 4-methoxy-2-heptyl-4-hydroxyquinoline N-oxide from its corresponding 4-methoxy precursor, yielding the product in acceptable quantities. beilstein-journals.org While this was demonstrated on a heptyl derivative, the methodology is applicable to the nonyl analogue.

A more recent method provides access to N-hydroxy derivatives through the controlled partial reduction of a nitro group. In the synthesis of 2-nonyl-4-quinolone-3-carboxamide analogs, a nitro-intermediate was subjected to controlled hydrogenation conditions using a Palladium (Pd) or Platinum (Pt) catalyst, leading to the formation of the N-hydroxy derivative. ua.es Synthesized 2-n-nonyl-4-hydroxy[3-3H]quinoline N-oxide has been used in studies to investigate its interaction with mitochondrial membranes, where it acts as a potent inhibitor of electron transfer. nih.gov

Table 1: Synthetic Methods for 2-Alkyl-4-quinolone N-Oxide Derivatives

| Method | Key Reagents/Steps | Target Compound Class | Reference |

| Reductive Cyclization | 1. Condensation of β-ketoester with o-nitrobenzoyl chloride.2. Hydrolytic decarboxylation.3. Reduction of nitro-group (e.g., with SnCl₂) and cyclization. | 2-Alkyl-4(1H)-quinolone N-oxides | arkat-usa.orgresearchgate.net |

| Direct Oxidation | Oxidation of an O-protected 2-alkyl-4(1H)-quinolone with mCPBA. | 4-O-Alkyl-2-alkyl-4-hydroxyquinoline N-oxides | beilstein-journals.org |

| Controlled Reduction | Controlled partial reduction of a nitro-intermediate using Pd or Pt-catalyzed hydrogenation. | N-hydroxy-2-alkyl-4-quinolone derivatives | ua.es |

Modern Approaches in Quinolone Synthesis (e.g., Microwave-Assisted, Continuous Flow Reactions)

The demand for efficient, scalable, and environmentally conscious methods for synthesizing quinolone scaffolds has led to the adoption of modern technologies like microwave-assisted synthesis and continuous flow reactions. vcu.edutandfonline.com These approaches offer significant advantages over traditional methods, which often require harsh conditions, long reaction times, and difficult purification procedures. vcu.eduvcu.edu

Microwave-Assisted Synthesis

Microwave irradiation has become a widely used tool in organic synthesis for its ability to dramatically accelerate reaction rates, increase yields, and improve product purity. tandfonline.com An optimized, two-step microwave-assisted protocol has been developed for the efficient preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and a diverse range of its structural analogs. nih.govcam.ac.uk

The synthesis begins with the formation of an α-chloro ketone, which is then reacted with a commercially available anthranilic acid under microwave irradiation to furnish the desired 2-alkyl-3-hydroxy-4-quinolone product. nih.gov This method is robust and can be applied on a 10 mg to 1 g scale. cam.ac.uk The reaction typically proceeds within 30 minutes under microwave conditions, a significant reduction from the hours or days required for conventional heating methods. nih.govcam.ac.uk This strategy has been used to generate a library of PQS analogs for structure-activity relationship studies. researchgate.net

Continuous Flow Reactions

Continuous flow chemistry offers a powerful platform for the synthesis of 4-quinolones, providing enhanced safety, reproducibility, and scalability. vcu.edu In a flow system, reagents are continuously pumped and mixed in a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. vcu.edu This technology circumvents the issues associated with traditional batch synthesis, such as the use of high-boiling point solvents and high-temperature cyclization steps (>200°C). vcu.eduvcu.edu

A key advantage is the ability to perform reactions under milder conditions using inexpensive starting materials. vcu.edu Flow chemistry has been successfully applied to the gram-scale synthesis of PQS and its derivatives. researchgate.net For example, a CsF-catalyzed tandem annulation between aryne precursors and β-enamino diesters has been developed under a continuous-flow reactor to produce a wide range of 4-quinolone derivatives in good to excellent yields with high selectivity in a short time. researchgate.netresearchgate.net The development of multi-step continuous flow systems further showcases the potential of this technology for producing complex pharmaceutical compounds like quinolone-based drugs. rsc.org

Table 2: Comparison of Modern Synthetic Approaches for Quinolones

| Feature | Microwave-Assisted Synthesis | Continuous Flow Synthesis |

| Principle | Uses microwave energy to rapidly heat the reaction mixture. | Reagents are continuously pumped through a reactor. |

| Typical Scale | Milligram to gram scale. cam.ac.uk | Gram scale and beyond (highly scalable). researchgate.net |

| Reaction Time | Significantly reduced (minutes to hours). nih.gov | Short residence times, high throughput. researchgate.net |

| Key Advantages | Rapid optimization, high yields, improved purity, reduced reaction times. tandfonline.com | Enhanced safety, superior process control, high scalability, reproducibility, efficient mixing. vcu.eduvcu.edu |

| Example Application | One-pot synthesis of PQS and analogs from α-chloro ketones and anthranilic acids. researchgate.netnih.gov | Gram-scale synthesis of PQS; CsF-catalyzed tandem annulations for diverse 4-quinolones. researchgate.netresearchgate.net |

Advanced Research Methodologies and Analytical Approaches

Development and Application of Biosensors for 2-Nonyl-3-hydroxy-4-quinolone Detection

Biosensors offer a sensitive and specific approach for the detection and quantification of 2-alkyl-4-quinolones (AQs), including C9-PQS. nih.gov These tools are typically constructed using a P. aeruginosa mutant strain that cannot synthesize AQs itself but contains a reporter gene fusion responsive to exogenous AQs. wiley.comnih.govresearchgate.net

A common strategy involves using a P. aeruginosa pqsA mutant, which is deficient in the first step of AQ biosynthesis. wiley.comnih.gov This mutant is engineered to carry a plasmid with a reporter gene, such as the luxCDABE operon, fused to a promoter that is activated by the PqsR transcriptional regulator in the presence of AQs. wiley.comnih.govresearchgate.net When an external sample containing C9-PQS or other active AQs is introduced, the molecule binds to PqsR, activating the promoter and leading to a measurable output, such as bioluminescence. wiley.comnih.gov

Research has shown that biosensors built with a pqsA::luxCDABE reporter fusion are highly sensitive to various AQs. wiley.comnih.gov While most sensitive to 2-heptyl-4-quinolone (HHQ), they also respond to PQS analogues with alkyl chains of varying lengths, including the C9 congener, C9-PQS. wiley.comnih.govnih.gov These biosensors can be employed in different formats:

Microtiter Plate Assays: For quantitative analysis, bacterial culture supernatants or extracts are added to the biosensor strain in a liquid medium. The resulting light output correlates directly with the AQ concentration in the sample. nih.gov

Thin-Layer Chromatography (TLC) Overlay: For qualitative and semi-quantitative profiling, extracts are first separated on a TLC plate. The plate is then overlaid with the biosensor, which produces bioluminescent spots corresponding to the locations of different AQs, allowing for the identification of HHQ, PQS, and a mixture containing 2-nonyl-4-quinolone (NHQ). wiley.comnih.gov An interesting secondary effect is the production of the green pigment pyocyanin (B1662382) at the location of the AQs, providing an additional visual confirmation. wiley.comnih.gov

These biosensor-based methods are valuable for screening large numbers of bacterial samples for AQ production without the need for highly sophisticated instrumentation. nih.gov

| Biosensor Component | Principle | Application | Detects | Reference |

| P. aeruginosa pqsA mutant | Lacks endogenous AQ synthesis, preventing background signal. | Host strain for reporter construct. | N/A | wiley.comnih.gov |

| pqsA::luxCDABE fusion | PqsR, activated by AQs, induces the pqsA promoter, driving luciferase (lux) expression and light production. | Reporter system for quantifying AQ activity. | HHQ, PQS, C9-PQS, NHQ | wiley.comnih.govresearchgate.net |

| Microtiter Plate Assay | Quantification of luminescence from the biosensor in liquid culture upon exposure to samples. | High-throughput screening and quantification of AQs in culture supernatants or extracts. | Total active AQs | nih.gov |

| TLC Overlay | Separation of AQs by chromatography followed by spatial detection via biosensor luminescence. | Qualitative and semi-quantitative analysis of different AQ congeners in a sample. | HHQ, PQS, NHQ | wiley.comnih.gov |

**7.2. Spectrometric Techniques for Quantification and Characterization

Mass spectrometry-based methods are central to the definitive identification and precise quantification of C9-PQS in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) has been instrumental in identifying the array of 4-hydroxy-2-alkylquinoline (HAQ) metabolites produced by P. aeruginosa, including the nonyl-substituted variants. asm.org For GC-MS analysis, non-volatile compounds like HAQs must first be chemically modified into volatile derivatives, typically through trimethylsilylation. asm.orgresearchgate.net

In a typical analysis, a bacterial culture extract is treated with a silylating agent. The resulting trimethylsilylated derivatives are then separated on a GC column. asm.orgresearchgate.net The separated compounds enter the mass spectrometer, where they are ionized, and the resulting fragmentation patterns are analyzed. asm.org This technique has successfully identified several quinoline (B57606) derivatives in bacterial extracts, including 4-hydroxy-2-heptylquinoline (HHQ), 3,4-dihydroxy-2-heptylquinoline (PQS), 4-hydroxy-2-nonylquinoline (NHQ), and 3,4-dihydroxy-2-nonylquinoline (C9-PQS). researchgate.net These studies confirmed that the biosynthesis of these various HAQs proceeds through a common pathway involving the condensation of anthranilic acid with β-keto fatty acids. asm.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of C9-PQS and other AQs in complex biological samples like bacterial cultures, lung tissue, plasma, and urine. nih.govgoogle.commdpi.com This technique offers high specificity by monitoring specific precursor-to-product ion transitions for each analyte. jfda-online.com

A validated LC-MS/MS method for the simultaneous analysis of multiple AQ congeners involves several key steps. nih.gov Samples are typically subjected to liquid-liquid extraction (e.g., with ethyl acetate). researchgate.net Chromatographic separation is often achieved using a C8 or C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing an additive like formic acid to improve ionization. nih.gov Detection is performed on a tandem quadrupole mass spectrometer operating in a positive electrospray ionization (ESI) mode, using selected reaction monitoring (SRM). nih.govnih.gov

This methodology has been validated for accuracy and precision, demonstrating its reliability for bioanalytical applications. nih.gov For instance, the accuracy for quality control samples is typically within 85-115% of the nominal concentration, with a precision (coefficient of variation, %CV) below 15%. nih.gov LC-MS/MS has been successfully applied to show that C9-PQS can be detected in sputum, plasma, and urine from cystic fibrosis patients with chronic P. aeruginosa infection, highlighting its potential as a clinical biomarker. google.comworktribe.comresearchgate.net

| Parameter | Description | Reference |

| Instrumentation | Waters H-Class UPLC with a Xevo TQ-XS tandem quadrupole mass spectrometer | nih.gov |

| Column | Ascentis Express C8 HPLC Column (2.1 × 100 mm, 2.7 µm) | nih.gov |

| Mobile Phase | A: 0.1% Formic Acid (FA) and 200 µM EDTA in H₂O; B: 0.1% FA in acetonitrile | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Intraday Accuracy | 94.6% to 107.3% of nominal concentration | nih.gov |

| Interday Accuracy | 94.9% to 110.8% of nominal concentration | nih.gov |

| Intraday Precision (%CV) | 2.7% to 14.6% | nih.gov |

| Interday Precision (%CV) | 5.3% to 13.6% | nih.gov |

Transcriptomic and Proteomic Profiling for Gene Expression Analysis

Transcriptomic and proteomic analyses are crucial for understanding the global cellular response to AQ signaling molecules like C9-PQS. These methods reveal how the presence of AQs alters gene and protein expression, providing insight into their regulatory roles. nih.gov

Transcriptomic studies, often using microarrays or RNA-sequencing, have compared the gene expression profiles of wild-type P. aeruginosa with mutants incapable of producing AQs (e.g., pqsA mutants). researchgate.net These studies have defined the "AQ stimulon"—the set of genes regulated by AQs. This includes not only genes involved in virulence but also those related to bacterial adaptation to different environments, such as the cystic fibrosis lung. researchgate.netfrontiersin.org For example, an in vitro transcriptomic analysis of P. aeruginosa grown in CF sputum showed that genes associated with PQS metabolism were expressed at levels more than 10-fold higher than in standard lab media. frontiersin.org Such studies have also revealed that the PqsE protein, part of the pqs operon, has a broad regulatory role that is partially independent of the AQs themselves, controlling virulence and swarming motility. researchgate.net

Proteomic studies complement this by analyzing changes at the protein level. Quantitative proteomics can identify which proteins are synthesized in greater amounts in response to AQ signaling, providing direct evidence of the functional output of gene regulation. nih.gov Together, these "omics" approaches have been essential in mapping the complex regulatory network controlled by the PQS system, in which C9-PQS is an active signaling molecule. medchemexpress.comnih.gov

Structural Biology Approaches (e.g., X-ray Crystallography of Protein-Ligand Complexes)

Understanding how C9-PQS functions as a signal molecule requires detailed knowledge of its interaction with its protein receptor, PqsR. nih.govrcsb.org X-ray crystallography is a powerful technique that provides atomic-level three-dimensional structures of these protein-ligand complexes.

The crystal structure of the co-inducer binding domain (CBD) of PqsR has been solved, both alone and in a complex with the native agonist 2-nonyl-4-hydroxyquinoline (NHQ), a direct precursor to C9-PQS. nih.govrcsb.org C9-PQS is also known to be a highly active agonist for PqsR. nih.gov The structural data revealed that the PqsR ligand-binding pocket is unusually large and almost entirely hydrophobic. nih.gov

Key findings from the PqsR-NHQ complex structure include:

The quinolone ring of the ligand is buried deep within the binding pocket. nih.gov

The long, nonyl alkyl chain extends into a more surface-accessible part of the pocket. nih.gov

The binding is stabilized exclusively by hydrophobic interactions between the ligand and nonpolar amino acid residues lining the pocket. nih.gov

This structural information is invaluable for understanding ligand specificity and the mechanism of receptor activation. It also provides a critical foundation for structure-based drug design, enabling the development of synthetic antagonists that can block the PqsR receptor to disrupt quorum sensing and attenuate bacterial virulence. nih.govrcsb.orgnih.gov

| Protein | Ligand | Method | Resolution | Key Finding | PDB ID | Reference |

| PqsR Co-inducer Binding Domain (CBD) | 2-nonyl-4-hydroxyquinoline (NHQ) | X-ray Diffraction | 2.50 Å | Ligand binds in a large, hydrophobic pocket stabilized by nonpolar interactions. | 4JVC | nih.govrcsb.org |

Application of in vitro and in vivo Model Systems in Biological Studies

A combination of in vitro and in vivo models is used to investigate the diverse biological activities of C9-PQS.

In vitro models are essential for controlled studies of specific molecular and cellular processes. These include:

Bacterial Cultures: Used to study the production of C9-PQS under different growth conditions and to analyze its effect on bacterial phenotypes like virulence factor production and biofilm formation. nih.govnih.govtci-thaijo.org For instance, co-culture experiments with P. aeruginosa and the fungus Rhizopus microsporus have shown that C9-PQS is specifically detected only during the inter-species interaction, suggesting a role in microbial competition. tci-thaijo.orgtci-thaijo.org

Enzymatic Assays: Used to study the enzymes involved in the C9-PQS biosynthesis pathway. asm.org

Cell Line Studies: Employed to investigate the effects of C9-PQS on host cells, although this is a less common focus in the literature compared to its role in bacterial signaling. nih.gov

In vivo models are critical for understanding the relevance of C9-PQS in the context of a whole organism and during infection. These models include:

Plant and Animal Infection Models: These are used to assess the role of the PQS signaling system, and by extension its active components like C9-PQS, in the virulence and pathogenesis of P. aeruginosa. researchgate.net

Clinical Studies: Analysis of samples from patients, particularly those with cystic fibrosis (CF), provides direct evidence of the production and potential role of C9-PQS during human infection. worktribe.comresearchgate.net Studies have shown that C9-PQS is detectable in the sputum and plasma of CF patients and that its presence in sputum is associated with an increased need for intravenous antibiotics, suggesting it may be a biomarker for more severe disease activity. worktribe.comresearchgate.net

These model systems, from simple liquid cultures to complex clinical settings, are indispensable for building a comprehensive picture of the function of this compound. asm.org

Future Research Directions and Therapeutic Development Potential

Further Elucidation of Undiscovered Biological Functions and Regulatory Pathways